N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Beschreibung

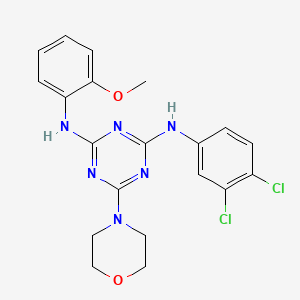

N-(3,4-Dichlorophenyl)-N'-(2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted with a morpholine group at position 6, a 3,4-dichlorophenylamine at position 2, and a 2-methoxyphenylamine at position 2. Triazine derivatives are widely explored for applications in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to their stability and tunable reactivity .

Eigenschaften

IUPAC Name |

4-N-(3,4-dichlorophenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N6O2/c1-29-17-5-3-2-4-16(17)24-19-25-18(23-13-6-7-14(21)15(22)12-13)26-20(27-19)28-8-10-30-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAZXAISGRRNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3,4-dichlorophenyl)-N'-(2-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound that belongs to the triazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

- A triazine core which is pivotal for its biological activity.

- Chlorinated phenyl and methoxyphenyl substituents that enhance its pharmacological profile.

- A morpholine group that contributes to its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a range of biological activities including:

- Anticancer effects

- Antimicrobial properties

- Anti-inflammatory actions

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. The following table summarizes key findings regarding its anticancer activity against various cancer cell lines:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.20 | Inhibition of PI3K/Akt/mTOR signaling |

| MCF-7 (Breast) | 1.25 | Induction of apoptosis via BAX/Bcl-2 ratio |

| HeLa (Cervical) | 1.03 | Suppression of cell migration |

| HepG2 (Liver) | 12.21 | Modulation of cell cycle regulators |

These findings suggest that the compound effectively inhibits tumor growth by targeting critical signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cancer progression such as PI3K and mTOR, leading to reduced phosphorylation of downstream targets like Akt .

- Induction of Apoptosis : It promotes apoptosis in cancer cells by altering the expression levels of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins, thus shifting the balance towards cell death .

- Cell Cycle Arrest : The compound interferes with the cell cycle machinery, causing arrest at specific phases which prevents further proliferation of cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- In a study involving MCF-7 breast cancer cells , treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.

- Another investigation into HepG2 liver cancer cells demonstrated that the compound reduced cell migration and invasion capabilities, suggesting potential utility in preventing metastasis .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Triazine Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and similar triazine derivatives:

Key Observations :

- Electron Effects : The target compound combines electron-withdrawing (3,4-dichlorophenyl) and electron-donating (2-methoxyphenyl) groups, creating a polarized electronic environment absent in simpler analogs like 4-chloro-N-methyl-N-phenyl derivatives .

- Morpholine vs. Piperazine : Morpholine (6-membered ring) offers rigidity and moderate polarity, whereas piperazine derivatives (e.g., ) provide conformational flexibility, which may influence pharmacokinetics.

Physicochemical Properties :

- Solubility : The morpholine group enhances water solubility relative to purely aromatic analogs (e.g., ).

- Melting Point : Triazine derivatives with rigid substituents (e.g., dichlorophenyl) typically exhibit higher melting points (>350 K) due to strong intermolecular interactions .

Functional Group Analysis and Bioactivity Implications

Morpholin-4-yl Group : Enhances solubility and serves as a hydrogen bond acceptor, critical for interactions with biological targets (e.g., ATP-binding pockets in kinases) .

3,4-Dichlorophenyl vs. Trifluoromethylphenyl : The dichlorophenyl group provides stronger hydrophobic interactions than trifluoromethyl, but the latter offers superior metabolic stability .

2-Methoxyphenyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.